Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C–I bond of 4-iodo-3-methyl-1,1'-biphenyl is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the corresponding C–Br bond in 4-bromo-3-methyl-1,1'-biphenyl or the C–Cl bond in 4-chloro-3-methyl-1,1'-biphenyl. This is a well-established class-level property of aryl halides where reactivity follows the trend I > Br > Cl [1].
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | High reactivity (C–I bond) |
| Comparator Or Baseline | 4-Bromo-3-methyl-1,1'-biphenyl (C–Br bond, lower reactivity); 4-Chloro-3-methyl-1,1'-biphenyl (C–Cl bond, lowest reactivity) |
| Quantified Difference | Qualitative class-level trend: Iodides > Bromides > Chlorides in oxidative addition step. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). |
Why This Matters
Higher reactivity of the iodo-analog enables faster reaction rates, higher yields, and milder conditions, making it the preferred choice for complex molecule synthesis where functional group tolerance is critical.
- [1] 3-Bromo-3'-iodo-1,1'-biphenyl: A Versatile Intermediate in Organic Synthesis. (2025). NBInno. Retrieved from https://www.nbinno.com View Source
